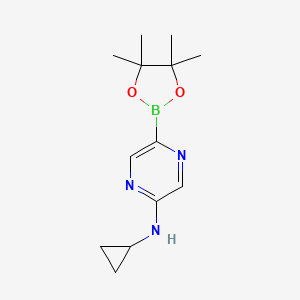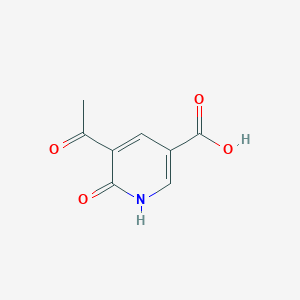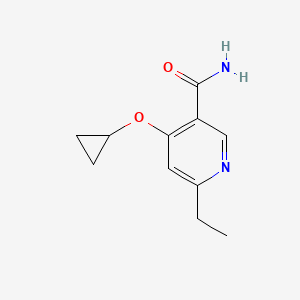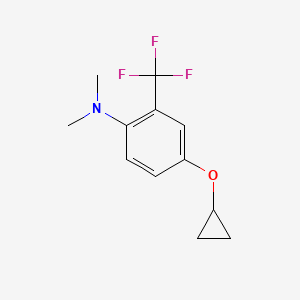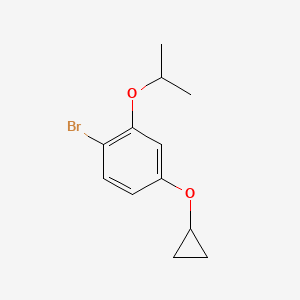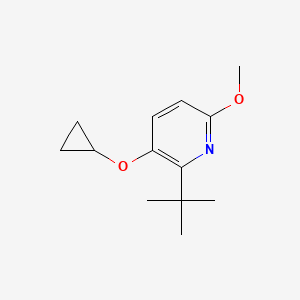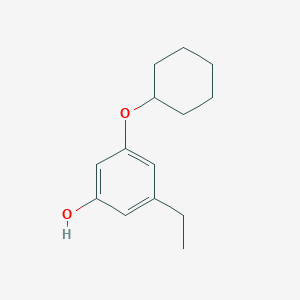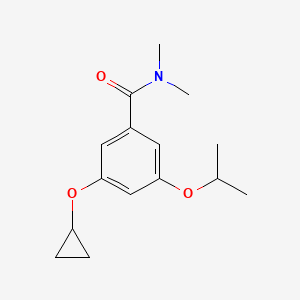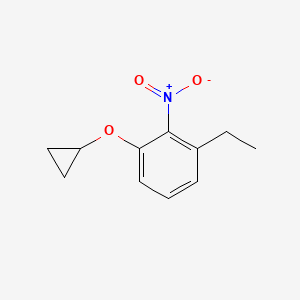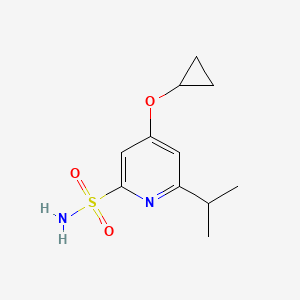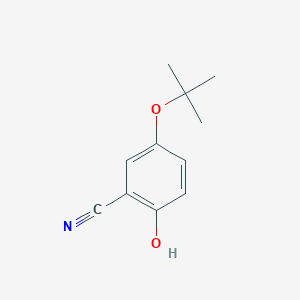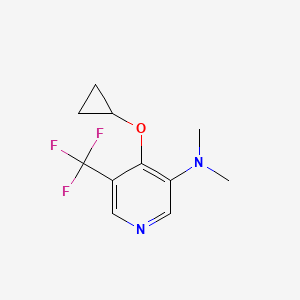
4-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a cyclopropoxy group, a trifluoromethyl group, and a pyridin-3-amine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropanation of a suitable pyridine derivative, followed by the introduction of the trifluoromethyl group and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and advanced materials, owing to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the cyclopropoxy group can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine: This compound shares a similar core structure but differs in the substitution pattern on the nitrogen atom.
4-Cyclopropoxy-5-(trifluoromethyl)pyridin-3-amine: Lacks the N,N-dimethyl substitution, which can affect its reactivity and applications.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity profiles.
Eigenschaften
Molekularformel |
C11H13F3N2O |
|---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H13F3N2O/c1-16(2)9-6-15-5-8(11(12,13)14)10(9)17-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
HVWCGMWLTWNMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CN=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


